2,2',4,6-Tetrabromodiphenyl ether
Overview
Description
2,2’,4,6-Tetrabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .
Synthesis Analysis
The first application of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light has been reported . This system demonstrated both rapid and complete debromination of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min−1 .Molecular Structure Analysis
The molecular formula of 2,2’,4,6-Tetrabromodiphenyl Ether is C12H6Br4O. Its average mass is 485.791 Da and its monoisotopic mass is 481.715179 Da .Chemical Reactions Analysis
The reaction mechanism identified the stepwise degradation pathway to generate the final diphenyl ether product as well as the role of the alcohol-based sacrificial reagent .Physical And Chemical Properties Analysis
The density of 2,2’,4,6-Tetrabromodiphenyl Ether is 2.2±0.1 g/cm3. Its boiling point is 380.2±42.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.4±3.0 kJ/mol. The flash point is 156.1±26.4 °C .Scientific Research Applications
1. Neurobehavioral Toxicity Study in Zebrafish
- Application Summary: BDE-47’s neurobehavioral toxicity was studied in zebrafish larvae using three different exposure modes: continuous, early pulse, and interval exposure .
- Methods of Application: The path angle and social activity changes of zebrafish larvae exposed to BDE-47 were investigated using automated equipment (Zebrabox) .
- Results: BDE-47 treatments caused more responsive turns in all exposure modes in the path angle test and more contacts in most of the two-fish social tests, indicating that the neurobehavior of larvae was disturbed by BDE-47 .
2. Solubilization and Reductive Degradation
- Application Summary: The influences of three typical surfactants (CTAB, SDS, and TX-100) on BDE-47 solubilization and degradation by the polyanionic cellulose–stabilized Pd/Fe (PAC-Pd/Fe) nanoparticles were investigated .
- Methods of Application: The effects of surfactant, PAC-Pd/Fe nanoparticle dosage, initial pH, and temperature on BDE-47 degradation were investigated .
- Results: The degradation rates of BDE-47 increased as PAC-Pd/Fe nanoparticle dosage and temperature increased. Weak acidic condition (pH 5.5) was favorable for BDE-47 degradation with 96.8% BDE-47 was removed within 7.5 min .
3. Sorption on Aged Polystyrene Microplastics
- Application Summary: The study analyzed the sorption behavior of BDE-47 on aged polystyrene microplastics through seawater soaking, ultraviolet (UV) radiation, and a combination of seawater soaking and UV radiation .
- Methods of Application: The effects of salinity, pH, and dissolved organic matter (DOM) on the sorption of BDE-47 on aged polystyrene microplastics were analyzed .
- Results: The results of this study are not available in the source .
4. Photocatalytic Reaction and Photolysis
- Application Summary: This work compared the application of two techniques, i.e., photocatalytic reaction (PCR) and photolysis (PL), for BDE-47 degradation .
- Methods of Application: The methods of application for this study are not available in the source .
- Results: The results of this study are not available in the source .
5. Rapid Reductive Photodebromination
- Application Summary: This study reports the first application of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light .
- Methods of Application: The study identified the stepwise degradation pathway to generate the final diphenyl ether product as well as the role of the alcohol-based sacrificial reagent .
- Results: The system demonstrated both rapid and complete debromination of BDE-47, with an exceedingly large initial pseudo-first-order rate constant of 1.33 min−1 .
6. Vision and Visually Guided Behavior Study
- Application Summary: This study investigated the potential visual impairments and subsequent ecological consequences caused by BDE-47 exposure in 6 dpf zebrafish larvae .
- Methods of Application: Two tests for vision development (opsin gene expression and photoreceptor immunostaining) and two tests for visually guided behaviors (optokinetic response and looming-evoked escape) were designed .
- Results: BDE-47 exposure significantly inhibited the short wavelength sensitive cone opsins and rhodopsin. It also significantly reduced larval optokinetic responses with blue light stimuli and induced less larvae to exhibit escape response with looming stimuli .
7. Mechanistic Analysis for Rapid Reductive Photodebromination
- Application Summary: This study reports the first application of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light .
- Methods of Application: The study identified the stepwise degradation pathway to generate the final diphenyl ether product as well as the role of the alcohol-based sacrificial reagent .
- Results: The system demonstrated both rapid and complete debromination of BDE-47, with an exceedingly large initial pseudo-first-order rate constant of 1.33 min−1 .
8. Regulatory Roles of MicroRNA
- Application Summary: This study investigated the effects of BDE-47 on miRNA expression profiling of 6 days post fertilization (dpf) zebrafish larvae by deep sequencing .
- Methods of Application: The methods of application for this study are not available in the source .
- Results: The results of this study are not available in the source .
Safety And Hazards
properties
IUPAC Name |
1,3,5-tribromo-2-(2-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAKFRJBKFDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879874 | |
Record name | BDE-50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,6-Tetrabromodiphenyl ether | |
CAS RN |
446254-23-5 | |
Record name | 2,2',4,6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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